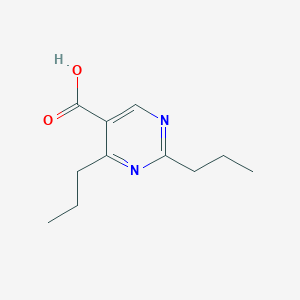![molecular formula C30H34O6 B15327877 2-[3-(3,7-Dimethylocta-2,6-dienyl)-2,4-dihydroxyphenyl]-5,7-dihydroxy-3-(3-methylbut-2-enyl)chromen-4-one](/img/structure/B15327877.png)
2-[3-(3,7-Dimethylocta-2,6-dienyl)-2,4-dihydroxyphenyl]-5,7-dihydroxy-3-(3-methylbut-2-enyl)chromen-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3’-Geranyl-3-prenyl-2’,4’,5,7-tetrahydroxyflavone is a naturally occurring flavonoid compound found in certain plants, particularly in the Moraceae family, such as Morus alba (white mulberry) . This compound is known for its cytotoxic properties and has been studied for its potential therapeutic applications, especially in cancer research .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Industrial Production Methods
Industrial production of 3’-Geranyl-3-prenyl-2’,4’,5,7-tetrahydroxyflavone is often achieved through extraction from natural sources. The compound can be extracted from plants using methods such as ethanol extraction or ultrasonic extraction . The extract is then purified using column chromatography to obtain a high-purity product .
Análisis De Reacciones Químicas
Types of Reactions
3’-Geranyl-3-prenyl-2’,4’,5,7-tetrahydroxyflavone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The hydroxyl groups in the compound can undergo substitution reactions with various reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) are used.
Substitution: Reagents like acyl chlorides or alkyl halides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can produce various esters or ethers.
Aplicaciones Científicas De Investigación
3’-Geranyl-3-prenyl-2’,4’,5,7-tetrahydroxyflavone has several scientific research applications:
Chemistry: It is used as a model compound to study the chemical behavior of prenylated flavonoids.
Medicine: Due to its cytotoxic properties, it is being investigated for potential use in cancer therapy.
Industry: The compound’s antioxidant properties make it a candidate for use in the food and cosmetic industries to prevent oxidative damage.
Mecanismo De Acción
The mechanism of action of 3’-Geranyl-3-prenyl-2’,4’,5,7-tetrahydroxyflavone involves its interaction with cellular targets to induce cytotoxic effects. The compound is believed to exert its effects through the following pathways:
Induction of Apoptosis: It triggers programmed cell death in cancer cells by activating apoptotic pathways.
Inhibition of Cell Proliferation: The compound inhibits the proliferation of cancer cells by interfering with cell cycle progression.
Antioxidant Activity: Its antioxidant properties help protect cells from oxidative stress, which can contribute to its cytotoxic effects.
Comparación Con Compuestos Similares
3’-Geranyl-3-prenyl-2’,4’,5,7-tetrahydroxyflavone can be compared with other prenylated flavonoids, such as:
Xanthohumol: Found in hops, xanthohumol also exhibits cytotoxic and antioxidant properties.
Sophoraflavanone G: Isolated from Sophora flavescens, this compound has similar cytotoxic effects against cancer cells.
Glabrene: Found in licorice, glabrene has estrogenic and antioxidant activities.
The uniqueness of 3’-Geranyl-3-prenyl-2’,4’,5,7-tetrahydroxyflavone lies in its specific combination of geranyl and prenyl groups, which contribute to its distinct chemical properties and biological activities .
Propiedades
Fórmula molecular |
C30H34O6 |
|---|---|
Peso molecular |
490.6 g/mol |
Nombre IUPAC |
2-[3-(3,7-dimethylocta-2,6-dienyl)-2,4-dihydroxyphenyl]-5,7-dihydroxy-3-(3-methylbut-2-enyl)chromen-4-one |
InChI |
InChI=1S/C30H34O6/c1-17(2)7-6-8-19(5)10-12-21-24(32)14-13-22(28(21)34)30-23(11-9-18(3)4)29(35)27-25(33)15-20(31)16-26(27)36-30/h7,9-10,13-16,31-34H,6,8,11-12H2,1-5H3 |
Clave InChI |
GLWAWFMOTOFEGT-UHFFFAOYSA-N |
SMILES canónico |
CC(=CCCC(=CCC1=C(C=CC(=C1O)C2=C(C(=O)C3=C(C=C(C=C3O2)O)O)CC=C(C)C)O)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[4-(4-Fluoro-2-phenylmethoxyphenyl)-2,6-di(propan-2-yl)-5-prop-1-enylpyridin-3-yl]ethanol](/img/structure/B15327796.png)
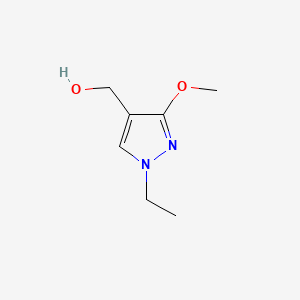
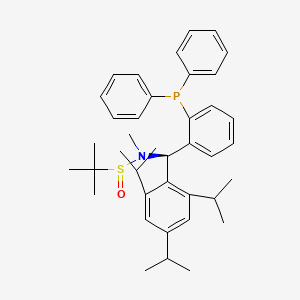
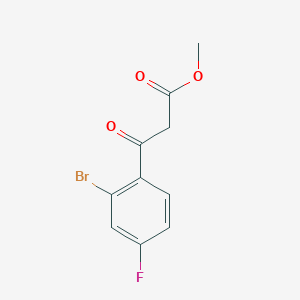
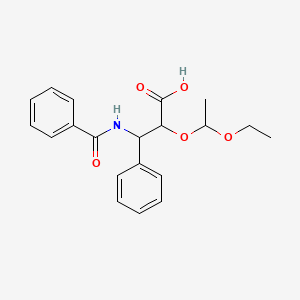
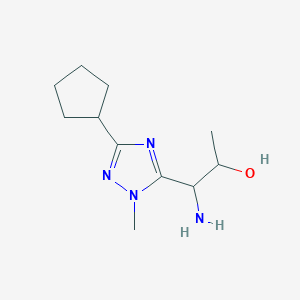
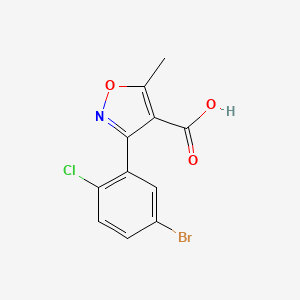

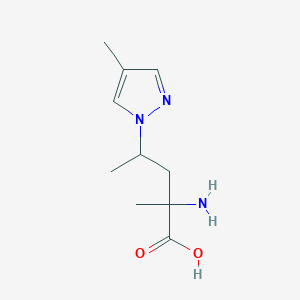

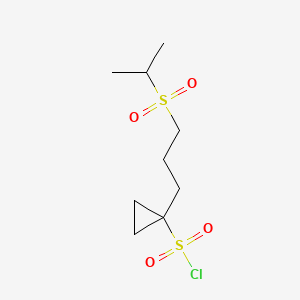
![2-Amino-3-[(2-methylprop-1-en-1-yl)sulfanyl]propanoic acid](/img/structure/B15327866.png)

